2,4-Dichloro-5-isopropoxyanilinium chloride
Description
2,4-Dichloro-5-isopropoxyanilinium chloride is an organic ammonium salt derived from the protonation of 2,4-dichloro-5-isopropoxyaniline. Its molecular formula is C₉H₁₂Cl₃NO (calculated by adding HCl to the parent aniline, C₉H₁₁Cl₂NO), with a molecular weight of 256.55 g/mol . The compound is registered under CAS number 1780-31-0 and was first listed in regulatory databases on 31 May 2018 . Structurally, it features a benzene ring substituted with two chlorine atoms at the 2- and 4-positions, an isopropoxy group at the 5-position, and an ammonium chloride group.
This compound’s hydrochloride salt form enhances its polarity, likely improving solubility in polar solvents compared to its neutral analogs.
Structure
3D Structure of Parent
Properties
CAS No. |
85554-76-3 |
|---|---|
Molecular Formula |
C9H12Cl3NO |
Molecular Weight |
256.6 g/mol |
IUPAC Name |
(2,4-dichloro-5-propan-2-yloxyphenyl)azanium;chloride |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c1-5(2)13-9-4-8(12)6(10)3-7(9)11;/h3-5H,12H2,1-2H3;1H |
InChI Key |
JKPVETCTFQLDDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)[NH3+])Cl)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reduction of 2,4-Dichloro-5-isopropoxynitrobenzene
The core synthetic route involves the reduction of 2,4-dichloro-5-isopropoxynitrobenzene to 2,4-dichloro-5-isopropoxyaniline, which is then converted to its anilinium chloride salt.
- Starting Material: 2,4-Dichloro-5-isopropoxynitrobenzene (C9H9NO3Cl2)
- Reducing Agents: Stannous chloride (SnCl2), sodium sulfide (Na2S), sodium sulfite (Na2SO3), or sodium hydrosulfate (NaHSO3)
- Solvents: Polar solvents such as methanol, ethanol, N,N-dimethylformamide, acetonitrile, dimethyl sulfoxide, or sulfolane, often mixed with water
- Extraction Solvents: Aromatic hydrocarbons (e.g., toluene) or chloroalkane solvents for product extraction
- Dissolve 2,4-dichloro-5-isopropoxynitrobenzene in a mixture of polar solvent and water with a weight ratio of approximately 1:0.5–3:0.5–3 (nitro compound:polar solvent:water).
- Add the reducing agent in a molar ratio of 1:2.2–4.5 (nitro compound:reducing agent).
- Maintain the reaction temperature between 30°C and 120°C under reflux with cooling to control exothermicity.
- After 1–6 hours of reaction, cool the mixture to 50–80°C.
- Add extraction solvent (2 times the weight of the nitro compound) and stir to dissolve and separate layers.
- Remove the aqueous layer and wash the organic layer with water.
- Acidify the organic phase with a strong acid (e.g., hydrochloric acid) to adjust pH to 0.5–2, precipitating the anilinium chloride salt.
- Filter and dry to obtain the final product.
This method is detailed in patent CN102363597A and emphasizes environmental friendliness and process efficiency by using mild conditions and common solvents.
| Parameter | Range/Value | Notes |
|---|---|---|
| Nitro compound to solvent ratio (weight) | 1 : 0.5–3 (polar solvent) and 1 : 0.5–3 (water) | Ensures solubility and reaction medium |
| Reducing agent molar ratio | 1 : 2.2–4.5 | Excess reducing agent ensures complete reduction |
| Reaction temperature | 30–120 °C | Controlled by cooling to avoid side reactions |
| Reaction time | 1–6 hours | Longer times improve conversion |
| Extraction solvent amount | 1–4 times weight of nitro compound | Toluene preferred for efficient extraction |
| Acidification pH | 0.5–2 | Critical for salt precipitation |
Another approach involves the diazotization and reduction of 2,4-dichloro-5-isopropoxyaniline to related hydrazine derivatives, which can be further processed to the anilinium salt. This route includes:
- Diazotization of the aniline with hydrochloric acid and sodium nitrite at low temperature (0°C) to form diazonium salts.
- Reduction of the diazonium salt with stannous chloride dihydrate.
- Treatment with sodium hydroxide to yield hydrazine derivatives.
- Final acidification to obtain the anilinium chloride salt.
This method is more complex and typically used for related compounds but provides insight into the chemical behavior and alternative synthetic strategies.
- The reduction method using stannous chloride or sodium sulfide is favored industrially due to high selectivity and yield.
- Use of polar solvents mixed with water improves solubility and reaction kinetics.
- Extraction with toluene or similar solvents facilitates product isolation and purification.
- Acidification to pH 0.5–2 is critical for obtaining the crystalline anilinium chloride salt with high purity.
- Reaction temperature control is essential to prevent side reactions and degradation.
- The process reduces labor intensity and environmental impact compared to older methods involving harsher conditions or toxic reagents.
| Step | Method Details | Key Parameters | Outcome |
|---|---|---|---|
| Reduction | Nitro compound + SnCl2 or Na2S in polar solvent/water | Molar ratio 1:2.2–4.5, 30–120°C, 1–6 h | 2,4-Dichloro-5-isopropoxyaniline formed |
| Extraction | Use toluene or chloroalkane solvent | 1–4 times weight of nitro compound | Separation of organic phase |
| Washing | Water wash | 1–4 times weight of nitro compound | Removal of impurities |
| Acidification | Strong acid to pH 0.5–2 | Controlled pH | Precipitation of anilinium chloride salt |
| Filtration and Drying | Standard filtration and drying | Ambient or mild heating | Pure 2,4-Dichloro-5-isopropoxyanilinium chloride |
The preparation of this compound is efficiently achieved by the reduction of 2,4-dichloro-5-isopropoxynitrobenzene using stannous chloride or related reducing agents in polar solvent-water mixtures, followed by extraction, washing, and acidification steps. The process is well-documented in patent literature and industrial practice, emphasizing controlled reaction conditions, solvent choice, and pH adjustment to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-isopropoxyanilinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : It serves as an intermediate for synthesizing other chemical compounds, particularly in organic synthesis where specific functional groups are required .
- Chromatographic Analysis : The compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC), which is effective for isolating impurities and studying pharmacokinetics .
Biology
- Biological Activity Investigation : Research has focused on its potential biological activities, including interactions with biological molecules that could lead to therapeutic applications .
- Anticancer Studies : It has been evaluated for anticancer properties, demonstrating effectiveness against various cancer cell lines in experimental studies .
Medicine
- Therapeutic Potential : The compound has been explored as a precursor for drug development due to its unique structural properties that may confer specific biological activities .
- Drug Formulation : Its role in formulating drugs targeting specific diseases highlights its importance in medicinal chemistry.
Industrial Applications
- Dyes and Pigments Production : It is utilized in manufacturing dyes and pigments due to its chemical stability and reactivity.
- Herbicide Synthesis : The compound has been identified as a key intermediate in the production of herbicides like oxadiazon, showcasing its agricultural relevance .
Case Studies
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-isopropoxyanilinium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Core Structure: Unlike the pyrimidine or thiophenol derivatives, this compound retains a benzene ring, which may influence aromatic reactivity and steric interactions.
- The ammonium chloride group enhances hydrophilicity, whereas methylpyrimidine and methylthiophenol are more lipophilic .
Physical Properties and Solubility
- Polarity: The ammonium chloride moiety in this compound likely increases water solubility relative to neutral analogs. In contrast, 2,4-dichloro-5-methylpyrimidine and 2,4-dichloro-5-methylthiophenol are expected to exhibit lower polarity and higher solubility in organic solvents.
- Stability : The protonated amine in the hydrochloride salt may improve stability under acidic conditions, whereas pyrimidine derivatives are prone to nucleophilic substitution at the chlorine positions.
Biological Activity
2,4-Dichloro-5-isopropoxyanilinium chloride (CAS No. 85554-76-3) is a synthetic compound notable for its unique chemical structure, which combines dichloro and isopropoxy groups. This combination imparts specific biological activities and makes it a subject of interest in various fields, including medicinal chemistry and agricultural science.
- Molecular Formula : C9H12Cl3NO
- Molecular Weight : 256.6 g/mol
- IUPAC Name : (2,4-dichloro-5-propan-2-yloxyphenyl)azanium;chloride
- InChI Key : JKPVETCTFQLDDU-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can bind to specific enzymes or receptors, leading to alterations in their activity. The exact mechanisms depend on the biological context but may involve:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptor sites.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related structures have shown effective antibacterial and antifungal activities against various pathogens. Notably, some derivatives demonstrated up to 94% inhibition of biofilm formation at certain concentrations .
Cytotoxicity and Cell Proliferation
In vitro studies have indicated that this compound can affect cell proliferation rates in cancer cell lines. For example, related compounds were evaluated for their cytotoxic effects on different cancer types, showing potential as therapeutic agents .
Case Study: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of 2,4-Dichloro-5-fluorophenyl derivatives found that certain compounds exhibited potent bactericidal and fungicidal activities. The effectiveness was measured by the percentage reduction in microbial growth compared to control samples.
| Compound | Concentration (M) | % Inhibition |
|---|---|---|
| 10a | 88.50 | |
| 10d | 92.32 | |
| 11g | 79.81 |
This table highlights the significant antimicrobial potential of structurally similar compounds, suggesting that this compound may exhibit comparable efficacy .
Case Study: Cancer Cell Lines
Another study explored the cytotoxic effects of similar aniline derivatives on various cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | HeLa (Cervical) | 20 |
| Compound C | A549 (Lung) | 25 |
The IC50 values suggest that these compounds have varying degrees of potency against different cancer cell types, indicating potential therapeutic applications .
Q & A
Q. How can crystallography data inform the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Single-Crystal X-Ray : Resolve the compound’s crystal lattice (space group, H-bonding networks) to identify steric hindrance sites.
- Docking Studies : Use resolved structures to model interactions with target proteins (e.g., PARP-1) and guide substitutions (e.g., replacing Cl with CF₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
